molecular formula C9H11NOS B3342715 2-(1,3-Thiazolidin-2-yl)phenol CAS No. 31404-06-5

2-(1,3-Thiazolidin-2-yl)phenol

Cat. No.: B3342715
CAS No.: 31404-06-5
M. Wt: 181.26 g/mol
InChI Key: XTCNCKCBECUEBH-UHFFFAOYSA-N
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Description

2-(1,3-Thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring fused to a phenol group. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazolidin-2-yl)phenol typically involves the reaction of a phenol derivative with a thiazolidine precursor. One common method is the condensation of 2-aminothiophenol with formaldehyde under acidic conditions to form the thiazolidine ring . Another approach involves the cyclization of a phenolic compound with a thioamide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazolidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Thiazolidin-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazolidin-2-yl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazolidin-2-yl)phenol is unique due to the presence of both the thiazolidine ring and the phenolic group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(1,3-thiazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNCKCBECUEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953440
Record name 2-(1,3-Thiazolidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-06-5
Record name Phenol, o-(2-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,3-Thiazolidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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